
2-(2-Piperidinyl)ethyl acetate hydrochloride
概要
説明
2-(2-Piperidinyl)ethyl acetate hydrochloride is an organic compound with the molecular formula C10H18ClNO2. It is a colorless crystalline powder and is known for its applications in various fields of chemistry and pharmacology. The compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, making it a significant structure in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl acetate hydrochloride typically involves the reaction of piperidine with ethyl acetate under acidic conditions to form the acetate ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or distillation to obtain the pure hydrochloride salt
Quality control measures: to ensure the purity and consistency of the final product
化学反応の分析
Types of Reactions
2-(2-Piperidinyl)ethyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols, amines
Substitution products: Various substituted piperidine derivatives
科学的研究の応用
2-(2-Piperidinyl)ethyl acetate hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 2-(2-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with similar chemical properties
2-(2-Piperidinyl)ethanol: A related compound with an alcohol group instead of an acetate group
2-(2-Piperidinyl)ethyl chloride: A compound with a chloride group instead of an acetate group
Uniqueness
2-(2-Piperidinyl)ethyl acetate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The acetate group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.
特性
IUPAC Name |
2-piperidin-2-ylethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-5-9-4-2-3-6-10-9;/h9-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHVSGAAVUNQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


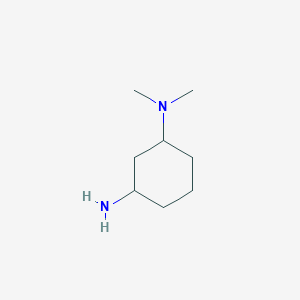
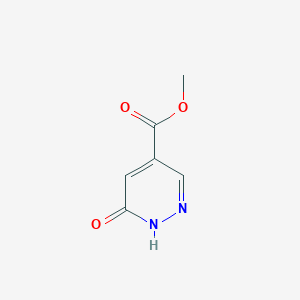
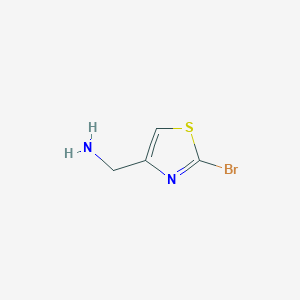
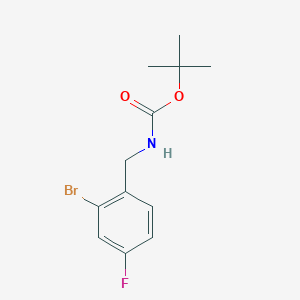
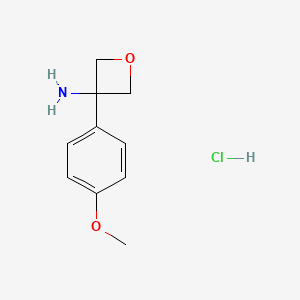

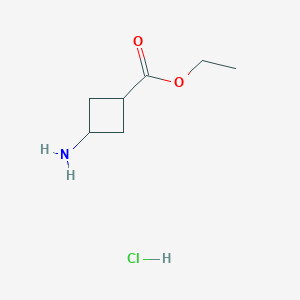

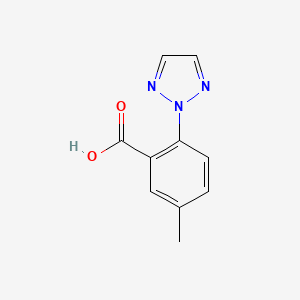
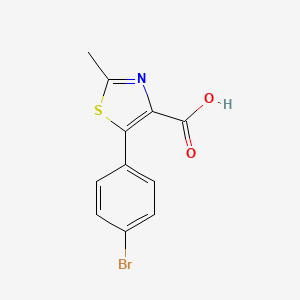
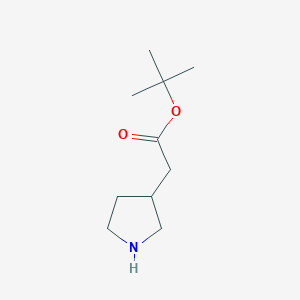
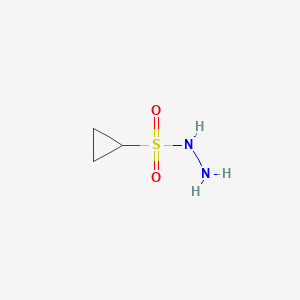
![[3-(Acetylamino)-4-methoxyphenoxy]acetic acid](/img/structure/B1440964.png)
![2-{cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid](/img/structure/B1440965.png)
